Cas no 1520862-09-2 ((4-ethyl-1,2,3-thiadiazol-5-yl)methanamine)

(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine is a heterocyclic amine featuring a 1,2,3-thiadiazole core substituted with an ethyl group at the 4-position and an aminomethyl group at the 5-position. This compound is of interest in medicinal and agrochemical research due to its unique structural motif, which combines the reactivity of the thiadiazole ring with the functional versatility of the primary amine. The thiadiazole scaffold is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in pharmacologically active molecules. The presence of the ethyl group may influence lipophilicity, while the aminomethyl side chain offers a handle for further derivatization, making it a valuable intermediate in synthetic chemistry.
(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine structure
1520862-09-2 structure
Product name:(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine
CAS No:1520862-09-2
MF:C5H9N3S
MW:143.210058927536
CID:6177413
PubChem ID:65205408

(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (4-ethyl-1,2,3-thiadiazol-5-yl)methanamine
    • EN300-1248215
    • CS-0286012
    • 1520862-09-2
    • AKOS014539495
    • Inchi: 1S/C5H9N3S/c1-2-4-5(3-6)9-8-7-4/h2-3,6H2,1H3
    • InChI Key: HZBNUPPTRCWJAF-UHFFFAOYSA-N
    • SMILES: S1C(CN)=C(CC)N=N1

Computed Properties

  • Exact Mass: 143.05171847g/mol
  • Monoisotopic Mass: 143.05171847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 88.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 80Ų

(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1248215-0.05g
(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine
1520862-09-2
0.05g
$732.0 2023-05-25
Enamine
EN300-1248215-5000mg
(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine
1520862-09-2
5000mg
$2525.0 2023-10-02
Enamine
EN300-1248215-100mg
(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine
1520862-09-2
100mg
$767.0 2023-10-02
Enamine
EN300-1248215-0.25g
(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine
1520862-09-2
0.25g
$801.0 2023-05-25
Enamine
EN300-1248215-0.5g
(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine
1520862-09-2
0.5g
$836.0 2023-05-25
Enamine
EN300-1248215-5.0g
(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine
1520862-09-2
5g
$2525.0 2023-05-25
Enamine
EN300-1248215-1.0g
(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine
1520862-09-2
1g
$871.0 2023-05-25
Enamine
EN300-1248215-50mg
(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine
1520862-09-2
50mg
$732.0 2023-10-02
Enamine
EN300-1248215-500mg
(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine
1520862-09-2
500mg
$836.0 2023-10-02
Enamine
EN300-1248215-0.1g
(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine
1520862-09-2
0.1g
$767.0 2023-05-25

(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine Related Literature

Additional information on (4-ethyl-1,2,3-thiadiazol-5-yl)methanamine

(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine (CAS No. 1520862-09-2): A Comprehensive Overview

(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine (CAS No. 1520862-09-2) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

The structure of (4-ethyl-1,2,3-thiadiazol-5-yl)methanamine features a thiadiazole ring substituted with an ethyl group and a methanamine functional group. The thiadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom, which imparts unique chemical and biological properties to the molecule. The presence of the methanamine group further enhances its reactivity and potential for forming various derivatives.

Recent studies have highlighted the potential of (4-ethyl-1,2,3-thiadiazol-5-yl)methanamine in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent antifungal activity against several clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus. The researchers found that the compound's mechanism of action involves disrupting the fungal cell membrane, leading to cell death.

In addition to its antifungal properties, (4-ethyl-1,2,3-thiadiazol-5-yl)methanamine has shown promise in cancer research. A 2020 study published in the European Journal of Medicinal Chemistry demonstrated that this compound can selectively inhibit the growth of human breast cancer cells (MCF-7) while exhibiting minimal toxicity towards normal cells. The study suggested that the compound's anticancer activity may be attributed to its ability to induce apoptosis through the activation of caspase pathways.

The synthetic accessibility of (4-ethyl-1,2,3-thiadiazol-5-yl)methanamine has also been a subject of interest. A recent review article in the Tetrahedron Letters detailed several efficient synthetic routes for preparing this compound and its derivatives. One notable method involves the reaction of 4-bromoacetonitrile with ethyl hydrazine followed by cyclization with sulfur dichloride to form the thiadiazole ring. This synthetic route is highly versatile and can be adapted to produce a wide range of substituted thiadiazoles with varying biological activities.

The physicochemical properties of (4-ethyl-1,2,3-thiadiazol-5-yl)methanamine

In terms of safety and handling, while specific data on the toxicity and environmental impact of (4-ethyl-1,2,3-thiadiazol-5-yl)methanamine

The future prospects for (4-ethyl-1,2,3-thiadiazol-5-yl)methanamine

In conclusion, (4-ethyl-1,2,3-thiadiazol-5-yl)methanamine (CAS No. 1520862-09-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.

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